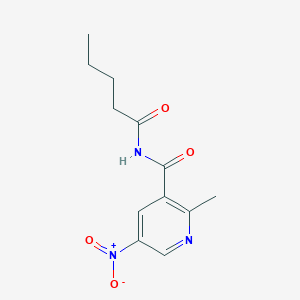
2H-1,2,4-Oxadiazin-3(6H)-one, 5-(dimethylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,2,4-Oxadiazin-3(6H)-one, 5-(dimethylamino)- is a heterocyclic compound containing an oxadiazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,4-Oxadiazin-3(6H)-one, 5-(dimethylamino)- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of hydrazides with carbonyl compounds: This method involves the reaction of hydrazides with carbonyl compounds under acidic or basic conditions to form the oxadiazine ring.
Use of nitrile oxides: Nitrile oxides can react with alkenes or alkynes to form the oxadiazine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance the reaction rate and selectivity.
Solvent selection: Choosing appropriate solvents to dissolve reactants and control the reaction environment.
Análisis De Reacciones Químicas
Types of Reactions
2H-1,2,4-Oxadiazin-3(6H)-one, 5-(dimethylamino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazine ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazine derivatives with additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Used in the development of new materials or as intermediates in chemical synthesis.
Mecanismo De Acción
The mechanism of action of 2H-1,2,4-Oxadiazin-3(6H)-one, 5-(dimethylamino)- involves its interaction with specific molecular targets. This may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
Pathways involved: The exact pathways depend on the biological context and the specific targets of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2H-1,2,4-Oxadiazine: A related compound with a similar ring structure.
1,2,4-Oxadiazole: Another heterocyclic compound with potential biological activities.
1,3,4-Oxadiazole: Known for its diverse chemical reactivity and applications.
Uniqueness
2H-1,2,4-Oxadiazin-3(6H)-one, 5-(dimethylamino)- is unique due to its specific functional groups and the resulting chemical and biological properties. Its dimethylamino group may confer distinct reactivity and interactions compared to other oxadiazine derivatives.
Propiedades
Número CAS |
59696-57-0 |
|---|---|
Fórmula molecular |
C5H9N3O2 |
Peso molecular |
143.14 g/mol |
Nombre IUPAC |
5-(dimethylamino)-6H-1,2,4-oxadiazin-3-one |
InChI |
InChI=1S/C5H9N3O2/c1-8(2)4-3-10-7-5(9)6-4/h3H2,1-2H3,(H,7,9) |
Clave InChI |
OEMGGOUPZPPZQB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC(=O)NOC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


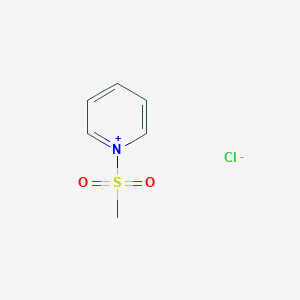
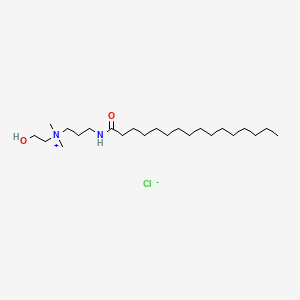
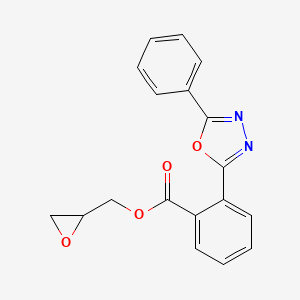
![2-(3-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethan-1-ol](/img/structure/B14611751.png)
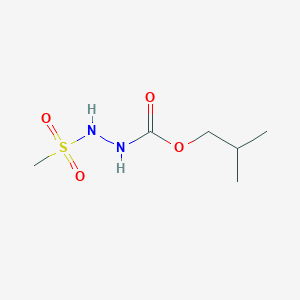

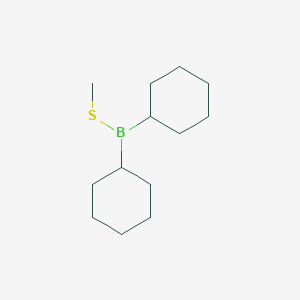
![1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole](/img/structure/B14611783.png)

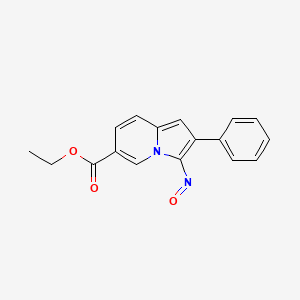
![3-(3,4,5-Trimethoxyphenyl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B14611807.png)


